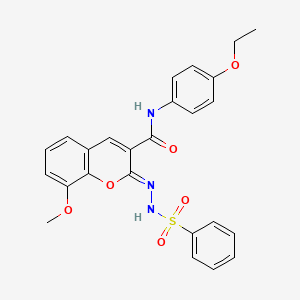![molecular formula C9H14N2O2 B2928957 N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide CAS No. 2293743-10-7](/img/structure/B2928957.png)
N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as OPME and is synthesized through a specific method that involves the use of various reagents and solvents. In
Mécanisme D'action
The mechanism of action of OPME is not fully understood, but it is believed to act through the inhibition of the activity of certain enzymes that are involved in the process of neurodegeneration. It has also been shown to increase the levels of certain neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
OPME has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function. It has also been shown to reduce the levels of certain enzymes that are involved in the process of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
OPME has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also limitations to its use. It is a relatively new compound and its properties and potential applications are still being studied.
Orientations Futures
There are a number of future directions for the study of OPME. One area of research is the potential use of OPME in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research is the development of new synthetic methods for the production of OPME. Additionally, the mechanism of action of OPME is not fully understood, and further research is needed to fully understand its properties and potential applications.
In conclusion, N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of OPME involves the reaction of 2-acetylfuran with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 6-oxopiperidin-2-yl methyl ketone. The next step involves the reaction of this ketone with propargyl bromide in the presence of a base such as sodium hydride. This reaction results in the formation of N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
OPME has been extensively studied for its potential applications in scientific research. It has been found to have neuroprotective properties and has been shown to protect against ischemic brain damage. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[(6-oxopiperidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-8(12)10-6-7-4-3-5-9(13)11-7/h2,7H,1,3-6H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKGSLPRNRBCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B2928874.png)
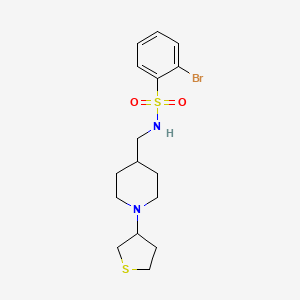
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)
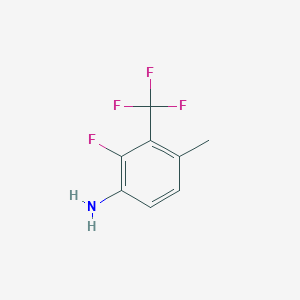
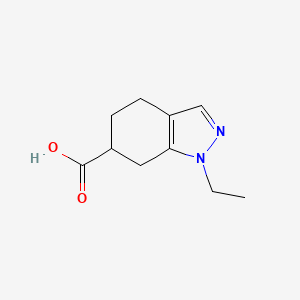
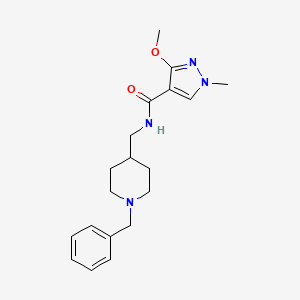
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B2928885.png)
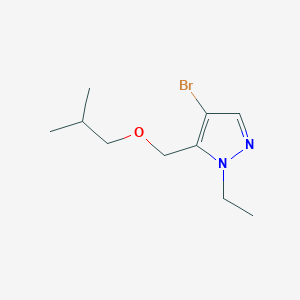
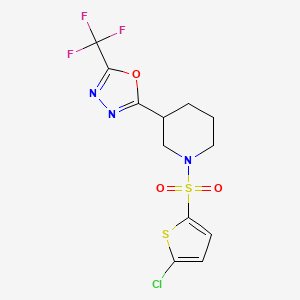
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2928894.png)
![2-{4-[(3S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2928895.png)

